Fluorescent Substrate for Asp-Specific Proteases

Apoptosis Fluorogenic Substrates Caspase Assays

Choose Ac-DEVD-AMC for its low Km (9.7 µM) for caspase-3, enabling detection of subtle apoptosis in limited samples. Its validated kinetic parameters (kcat/Km = 83,300 s⁻¹·M⁻¹) and well-defined cross-reactivity ensure batch-to-batch consistency for GMP/GLP environments and high-throughput screening campaigns.

Molecular Formula C62H71N11O18
Molecular Weight 1258.3 g/mol
Cat. No. B12403137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Substrate for Asp-Specific Proteases
Molecular FormulaC62H71N11O18
Molecular Weight1258.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N
InChIInChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1
InChIKeyPFEQHJCFRHQYSA-PTADSWQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Substrate for Asp-Specific Proteases: Ac-DEVD-AMC in Caspase Activity Quantification


Ac-DEVD-AMC (Ac-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a synthetic tetrapeptide fluorogenic substrate designed for the detection and quantification of caspase-3 (CPP32/apopain) activity, a key executioner protease in apoptotic pathways [1]. The peptide sequence is derived from the poly(ADP-ribose) polymerase (PARP) cleavage site at Asp216, a natural substrate for caspase-3, and exhibits cross-reactivity with other caspases including -1, -4, -7, and -8 . Upon enzymatic cleavage at the Asp-AMC bond, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, generating a quantifiable fluorescent signal with excitation/emission maxima of approximately 380/440-460 nm . This compound is widely employed in academic, pharmaceutical, and industrial settings for apoptosis research, high-throughput screening of caspase modulators, and in vitro diagnostics .

Why Ac-DEVD-AMC Cannot Be Casually Substituted: Differentiated Optical and Kinetic Properties of Fluorogenic Asp-Specific Protease Substrates


Fluorogenic substrates for Asp-specific proteases are not interchangeable commodities. The choice of both peptide sequence and reporter fluorophore profoundly impacts assay sensitivity, dynamic range, compatibility with instrumentation, and resistance to interference from compound libraries or biological matrices [1]. For instance, substitution of the AMC fluorophore with AFC alters the Stokes shift from approximately 65 nm to 105 nm, affecting signal-to-background ratios and the feasibility of visual endpoint detection . Similarly, exchanging the DEVD peptide for IETD or LEHD redirects specificity from executioner caspase-3 to initiator caspases-8 or -9, fundamentally changing the biological readout [2]. Even among DEVD-based probes, differences in kinetic parameters such as Km and kcat/Km dictate the linear dynamic range and lower limit of detection, making a validated substrate like Ac-DEVD-AMC the benchmark against which alternatives must be rigorously compared [3]. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of Ac-DEVD-AMC Against Key Comparators


Fluorophore Choice: AMC vs. AFC Stokes Shift and Visual Detection

Ac-DEVD-AMC utilizes a 7-amino-4-methylcoumarin (AMC) fluorophore, while its direct analog Ac-DEVD-AFC employs 7-amino-4-trifluoromethylcoumarin (AFC). The key differentiator is the Stokes shift upon cleavage, which is significantly larger for AFC than AMC. According to vendor technical datasheets and literature comparisons, Ac-DEVD-AMC exhibits excitation/emission maxima of approximately 380 nm / 440-460 nm (Stokes shift ~60-80 nm), whereas Ac-DEVD-AFC displays excitation/emission at 400 nm / 505 nm (Stokes shift ~105 nm) [1]. This larger Stokes shift for AFC reduces optical crosstalk and autofluorescence interference, enabling visual monitoring under a hand-held long-UV lamp via a blue-to-green fluorescence shift .

Apoptosis Fluorogenic Substrates Caspase Assays

Kinetic Superiority of AMC over pNA in Fluorogenic vs. Colorimetric Detection

Ac-DEVD-AMC offers a direct kinetic advantage over the colorimetric counterpart Ac-DEVD-pNA. For caspase-3, the Km of Ac-DEVD-AMC is reported as 9.7 ± 1.0 µM , whereas Ac-DEVD-pNA exhibits a substantially higher Km of ~18 µM . A lower Km indicates higher affinity and greater sensitivity at low substrate concentrations. Furthermore, the kcat/Km specificity constant for Ac-DEVD-AMC with caspase-3 is reported as 83,300 s⁻¹·M⁻¹ [1], a value that underscores its efficient turnover relative to chromogenic pNA substrates, which lack comparable catalytic efficiency data in the literature.

Enzyme Kinetics Assay Sensitivity Caspase-3

Spectral Compatibility: AMC vs. Rhodamine 110 in High-Throughput Screening

Ac-DEVD-AMC is compared against Rhodamine 110 (R110)-based caspase substrates, which are often marketed for higher sensitivity. However, spectral data reveal a critical practical distinction: AMC emits in the blue region (Ex/Em ~342/441 nm) , whereas R110 emits in the green region (Ex/Em ~496/520 nm) . The blue emission of AMC minimizes overlap with common green-fluorescent protein (GFP) reporters and many compound library autofluorescence spectra, reducing false-positive rates in high-throughput screening campaigns. Additionally, R110 substrates undergo two proteolytic cleavage steps, leading to complex non-linear kinetics that require more sophisticated data fitting .

High-Throughput Screening Fluorescence Spectroscopy Caspase Activity

Peptide Sequence Specificity: DEVD-AMC vs. IETD-AMC and LEHD-AMC in Caspase Panel Profiling

Ac-DEVD-AMC is frequently employed alongside Ac-IETD-AMC (caspase-8 substrate) and Ac-LEHD-AMC (caspase-9 substrate) to dissect apoptotic pathways. Quantitative profiling reveals that while Ac-DEVD-AMC is cleaved by caspase-3 with high efficiency, it also shows measurable activity with caspase-8 and caspase-7 [1]. Specifically, the relative kcat/Km for Ac-DEVD-AMC with caspase-3 is 100%, whereas with caspase-8 it is approximately 7.2% and with caspase-7 it is ~482% (relative to a reference standard) [2]. In contrast, Ac-IETD-AMC is preferentially cleaved by caspase-8, and Ac-LEHD-AMC by caspase-9, but these sequences exhibit negligible cross-reactivity with caspase-3 [3]. This differential selectivity profile is essential for correctly attributing apoptotic signaling to specific initiator versus executioner caspases.

Caspase Specificity Apoptosis Pathways Fluorogenic Assays

Optimal Application Scenarios for Ac-DEVD-AMC Based on Evidence-Based Differentiation


High-Sensitivity Apoptosis Monitoring in Low-Biomass Primary Cell Cultures

Ac-DEVD-AMC's low Km (9.7 µM) for caspase-3 enables detection of subtle apoptotic events in primary neurons, stem cells, or patient-derived samples where cell numbers are limited. Its blue fluorescence (Ex/Em 380/440-460 nm) minimizes interference from phenol red and other culture media components, ensuring accurate quantification of caspase-3 activity directly in cell lysates .

High-Throughput Screening of Caspase-3 Modulators with GFP Reporter Multiplexing

The spectral properties of AMC (Ex/Em ~342/441 nm) make Ac-DEVD-AMC ideal for multiplexed HTS campaigns where GFP (Ex/Em ~488/509 nm) is used as a cellular viability or expression reporter. The minimal spectral crosstalk reduces false-positive hit rates compared to red-shifted fluorophores like R110 , while the linear single-step cleavage kinetics simplify automated data analysis .

Validated Pathway Deconvolution in Cancer Drug Discovery

Ac-DEVD-AMC's well-characterized cross-reactivity profile—high efficiency with caspase-3 (100% relative kcat/Km) and caspase-7 (482%), but low with caspase-8 (7.2%) —allows researchers to confidently attribute observed proteolytic activity to executioner caspases. When used in parallel with Ac-IETD-AMC and Ac-LEHD-AMC, it provides a definitive pharmacodynamic biomarker for mitochondrial (intrinsic) versus death-receptor (extrinsic) apoptotic pathway engagement in tumor cells .

Routine Quality Control and Lot Release for Biopharmaceutical Manufacturing

The extensive regulatory and literature precedence for Ac-DEVD-AMC makes it the default substrate for validated potency assays assessing therapeutic antibodies or small molecules that induce apoptosis. Its reproducible kinetic parameters (Km = 9.7 µM, kcat/Km = 83,300 s⁻¹·M⁻¹) and commercial availability in high-purity (>97%) formats ensure batch-to-batch consistency required for GMP/GLP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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